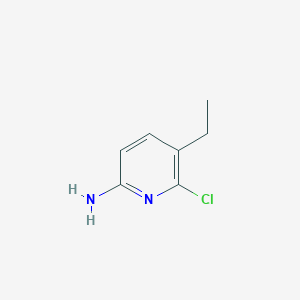

6-Chloro-5-ethylpyridin-2-amine

Description

Properties

IUPAC Name |

6-chloro-5-ethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUCNSPHZZEGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004294-54-5 | |

| Record name | 6-chloro-5-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 5 Ethylpyridin 2 Amine

Direct Synthetic Routes to 6-Chloro-5-ethylpyridin-2-amine

Direct synthesis often involves the modification of a closely related precursor to yield the final product. A key strategy in this category is the removal of a protecting group from a protected amine function.

De-protection and Hydrolysis Strategies

A common method for the synthesis of this compound involves the de-protection of an N-acylated precursor, such as N-(6-chloro-5-ethylpyridin-2-yl)pivalamide. The pivaloyl group serves as a robust protecting group for the 2-amino functionality on the pyridine (B92270) ring. This protecting group can be removed under specific reaction conditions, typically involving hydrolysis, to reveal the free amine.

Indirect Synthetic Approaches via Pyridine Ring Functionalization

Indirect methods build the target molecule by introducing the necessary substituents onto a pyridine core. These multi-step sequences allow for greater flexibility in the synthesis design and can be adapted to utilize a wider range of starting materials.

Selective Chlorination of Substituted Pyridinamines

One indirect approach involves the selective chlorination of a substituted pyridinamine precursor, such as 6-ethylpyridin-2-amine. The challenge in this method lies in achieving regioselectivity, directing the chlorine atom to the desired position on the pyridine ring. The inherent electronic properties of the starting material, influenced by the existing amino and ethyl groups, will dictate the preferred site of chlorination.

Various chlorinating agents can be employed, and the reaction conditions, including solvent and temperature, must be carefully optimized to maximize the yield of the desired 6-chloro isomer and minimize the formation of other chlorinated byproducts. This method is analogous to other selective chlorination reactions of pyridinamines, such as the preparation of 2-chloro-6-trichloromethylpyridine from 2-picoline through a multi-stage chlorination process. google.com

Selective Hydrogenation of Vinylpyridine Precursors

Another indirect route proceeds through a vinylpyridine intermediate. This approach typically begins with a precursor like 2-chloro-5-bromopyridine, which can be converted to 2-chloro-5-vinylpyridine (B115529) via a Suzuki or Wittig reaction. google.com The subsequent step involves the selective hydrogenation of the vinyl group to an ethyl group. google.com

The choice of catalyst is critical for the success of this hydrogenation, as it must selectively reduce the vinyl group without affecting the chloro substituent or the pyridine ring. Iridium-containing catalysts have been shown to be effective for this type of selective hydrogenation, providing high yields of the desired 2-chloro-5-ethylpyridine. google.com This intermediate can then be further functionalized to introduce the amino group at the 2-position.

Cross-Coupling Strategies for Ethyl Group Introduction

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon bonds and can be employed to introduce the ethyl group onto the pyridine ring. sigmaaldrich.comwikipedia.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While direct Suzuki-Miyaura ethylation of a di-substituted aminopyridine can be challenging, this reaction is widely used for introducing alkyl and aryl groups onto heterocyclic rings. nih.govresearchgate.net

In a related context, palladium-catalyzed cross-coupling reactions are used to synthesize a variety of substituted pyridines. nih.govrsc.org The reactivity of the halide leaving group is a key factor, with the general order of reactivity being I > Br > OTf >> Cl. libretexts.org The choice of palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and the phosphine (B1218219) ligand are crucial for the success of the coupling. libretexts.org For instance, bulky and electron-rich phosphine ligands developed by Buchwald's group have shown high efficacy in palladium-catalyzed C-C bond-forming processes. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Cross-Coupling Amination Reactions (e.g., with 2-halo-pyridines)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical step in the synthesis of many aromatic amines. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction provides a direct route to N-aryl and N-heteroaryl amines from aryl or heteroaryl halides and an amine. wikipedia.org For the synthesis of this compound, this methodology would typically involve the reaction of a 2,6-dihalo-3-ethylpyridine with an ammonia (B1221849) equivalent.

The general transformation is predicated on a catalytic cycle involving a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.org The choice of ligand is crucial and has evolved through several 'generations', with modern sterically hindered and electron-rich phosphine ligands enabling the coupling of a wide range of substrates under milder conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that proved reliable for coupling primary amines. wikipedia.org

The reaction of 2-halopyridines, such as 2-bromopyridines or 2-chloropyridines, with amines is a well-established application of the Buchwald-Hartwig reaction. researchgate.netnih.gov The synthesis can be performed with various palladium sources, including Pd(OAc)₂ and Pd₂(dba)₃, in conjunction with ligands like Xantphos or BINAP, and a strong base such as sodium tert-butoxide (NaOtBu). researchgate.netresearchgate.netchemspider.comnih.gov

A potential synthetic precursor for this compound via this method would be 2,6-dichloro-3-ethylpyridine or 2-bromo-6-chloro-3-ethylpyridine. The reaction would proceed by the selective amination at one of the halo-positions. The regioselectivity of the amination can be influenced by the nature of the halogen, with iodides and bromides generally being more reactive than chlorides. researchgate.net

Table 1: Illustrative Buchwald-Hartwig Amination Conditions for 2-Halopyridines

| Catalyst System | Ligand | Base | Substrate Example | Amine Source | Product Example | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 2-Halopyridines | Aminothiophenecarboxylates | N-(pyridin-2-yl)aminothiophenecarboxylates | researchgate.net |

| Pd(OAc)₂ | dppp | NaOtBu | 2-Bromopyridines | Volatile amines | Secondary and Tertiary Aminopyridines | researchgate.net |

| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aryl amines | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | nih.gov |

This table presents examples of Buchwald-Hartwig reactions on related pyridine and pyrimidine (B1678525) systems to illustrate typical reaction components.

De Novo Pyridine Ring Synthesis Approaches (general principles for pyridine core formation)

In contrast to modifying a pre-existing pyridine ring, de novo synthesis strategies construct the heterocyclic core from acyclic precursors. chemrxiv.orgillinois.edu These methods offer the advantage of introducing desired substituents at specific positions during the ring-forming process, providing access to highly substituted pyridines that might be difficult to obtain through functionalization. chemrxiv.orgresearchgate.net The synthesis of the pyridine ring is a mature field of heterocyclic chemistry, with several named reactions offering viable pathways. illinois.eduresearchgate.net

The general principle of these syntheses involves the condensation of smaller molecular fragments to build the six-membered aromatic ring containing one nitrogen atom. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final pyridine product. illinois.edu

Several classical and modern methods for de novo pyridine synthesis are recognized:

Hantzsch Pyridine Synthesis: This is a well-known method that typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. researchgate.net

Bohlmann-Rahtz Pyridine Synthesis: This reaction allows for the synthesis of substituted pyridines by reacting an enamine with an α,β-unsaturated ketone. This method is particularly useful for creating pyridines with a specific substitution pattern. illinois.edu

Transition-Metal Catalyzed Cyclizations: Modern approaches often utilize transition metal catalysts to mediate the [2+2+2] or other cycloaddition reactions of alkynes and nitriles to form the pyridine ring with high efficiency and regioselectivity. illinois.edu

Kröhnke Pyridine Synthesis: This method involves the reaction of pyridinium (B92312) salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate.

For a molecule like this compound, a de novo approach would be designed by retrosynthetically disconnecting the target molecule into acyclic fragments that can be reassembled using one of the established pyridine synthesis reactions. The challenge lies in selecting the appropriate precursors that already contain the ethyl, chloro, and amino functionalities, or groups that can be easily converted to them.

Table 2: Overview of Selected De Novo Pyridine Synthesis Strategies

| Synthesis Method | Key Precursors | General Principle | Reference |

| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | Condensation to a dihydropyridine followed by oxidation. | researchgate.net |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Condensation and cyclization to form the pyridine ring. | illinois.edu |

| Transition-Metal Catalysis | Alkynes, Nitriles | Cycloaddition reactions catalyzed by metals like cobalt or rhodium. | illinois.edu |

| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Industrial method involving condensation over oxide catalysts. | researchgate.net |

This table summarizes the fundamental components of major de novo pyridine synthesis methodologies.

Reactivity and Mechanistic Investigations of 6 Chloro 5 Ethylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen heteroatom, which deactivates the ring towards electrophilic attack compared to benzene. masterorganicchemistry.com However, substitution can be facilitated by the presence of activating groups or by modifying the pyridine nitrogen.

In the context of precursors to 6-Chloro-5-ethylpyridin-2-amine, electrophilic substitution is a key strategy for introducing substituents with high regioselectivity. One effective method involves the initial formation of a pyridine N-oxide. This modification activates the pyridine ring, directing electrophiles to specific positions. For instance, chlorination of a 6-ethylpyridin-3-amine (B1339713) N-oxide precursor with phosphorus oxychloride (POCl₃) occurs regioselectively at the C5-position, ortho to the N-oxide moiety, with a reported yield of 75%. evitachem.com The N-oxide is later reduced to afford the final pyridine derivative. evitachem.com

Another powerful technique for achieving regioselective electrophilic substitution on a related isomer involves Directed ortho-Metalation (DoM). evitachem.com In this approach, the amino group directs a strong base, such as n-butyllithium, to deprotonate the adjacent C4 position, creating a stabilized aryllithium species. This nucleophilic intermediate then reacts with an electrophile like hexachloroethane (B51795) to install a chlorine atom with high regioselectivity (>90%). evitachem.com While this specific example applies to the synthesis of the 5-chloro-6-ethylpyridin-3-amine (B13282819) isomer, it illustrates a fundamental strategy for controlling electrophilic substitution on the pyridine nucleus. evitachem.com

The six principal electrophilic aromatic substitution reactions include chlorination, bromination, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, all of which typically require an acid catalyst to generate a potent electrophile capable of reacting with the aromatic ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The chlorine atom at the C6 position of this compound is susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atom within the pyridine ring activates the positions ortho and para to it for nucleophilic attack, facilitating the displacement of the halide. youtube.comnih.gov This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic tetrahedral intermediate known as a Meisenheimer complex. youtube.com The disruption of aromaticity in this step means the reaction often requires heating to proceed at a reasonable rate. youtube.com

Amines are particularly effective nucleophiles in SNAr reactions with halopyridines, leading to the synthesis of various substituted aminopyridines. youtube.comresearchgate.net The general reactivity trend for the leaving group in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Modern synthetic methods have employed palladium catalysis to improve the efficiency of these transformations. For related chloro-ethyl-iodopyridine structures, amination using ammonia (B1221849) has been achieved with complete conversion in under 30 minutes using a Pd/XPhos catalyst system under microwave irradiation at 150°C, a significant acceleration compared to the 12 hours required with conventional heating. evitachem.com

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Amination | Ammonia | Pd/XPhos, Microwave (150°C) | Aminopyridine | evitachem.com |

| General SNAr | Amines | Heat | Substituted Aminopyridine | youtube.com |

| General SNAr | Sodium Ethoxide | Ethanol | Ethoxypyridine | nih.gov |

Reactivity of the Amino Group: Amination Reactions

As previously mentioned in the context of electrophilic substitution (Section 3.1), the amino group can serve as an effective ortho-directing group in metalation reactions. evitachem.com By coordinating to a strong base like n-butyllithium, it directs deprotonation to the adjacent carbon, enabling subsequent functionalization at that specific site. evitachem.com

The formation of the amino group itself on the pyridine scaffold is a critical reaction. Buchwald-Hartwig amination is a predominant methodology for this purpose, utilizing palladium catalysts to forge the crucial carbon-nitrogen bond. evitachem.com Studies on related pyridine substrates show that optimal results can be achieved with catalytic systems like Pd(dba)₂/di(1-adamantyl)-n-butylphosphine in toluene (B28343) at elevated temperatures (100-110°C), yielding the aminated product in over 85% yield. evitachem.com

Reactivity of the Ethyl Group: Aliphatic Functionalization

The literature primarily focuses on the introduction of the ethyl group onto the pyridine scaffold rather than its subsequent functionalization. The installation of the ethyl group is typically accomplished via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an aryl halide (like a bromopyridine derivative) with ethylboronic acid, is a common method. evitachem.com This reaction is catalyzed by palladium complexes such as Pd(PPh₃)₄ in the presence of a base. evitachem.com

Another strategy for introducing the ethyl group involves a radical-mediated process. Ethylation can be achieved using ethyl iodide with a radical initiator like azobis(isobutyronitrile) (AIBN) at 80°C. evitachem.com

While specific studies on the functionalization of the ethyl group in this compound are not widely reported, its position adjacent to the aromatic ring suggests potential for reactions typical of benzylic carbons, such as free-radical halogenation or oxidation under specific conditions. However, the presence of other reactive sites on the molecule would necessitate careful control of reaction conditions to achieve chemoselectivity.

Chemo- and Regioselectivity in Reaction Pathways

The synthesis of specifically substituted pyridines like this compound requires precise control over the sequence and conditions of reactions to achieve the desired chemo- and regioselectivity. The choice of synthetic strategy can dramatically alter the substitution pattern on the pyridine ring.

Two main strategies highlight this control:

Directed ortho-Metalation (DoM): Using the amino group as a director, this method allows for highly regioselective functionalization. For instance, in the synthesis of an isomer, treating 6-ethylpyridin-3-amine with n-butyllithium followed by an electrophilic chlorine source results in chlorination almost exclusively at the C4 position, ortho to the amine. evitachem.com

Electrophilic Aromatic Substitution (EAS) on N-Oxides: This pathway provides an alternative regiochemical outcome. By first converting the pyridine nitrogen to an N-oxide, the electronic properties of the ring are altered. Subsequent chlorination with POCl₃ is directed ortho to the N-oxide, leading to substitution at the C5 position in a 6-ethylpyridin-3-amine N-oxide system. evitachem.com

This demonstrates how different electronic and directing effects can be exploited to install substituents at specific locations, avoiding the formation of undesired isomers.

Studies of Reaction Mechanisms and Transition States

The mechanisms governing the reactivity of this compound are rooted in fundamental principles of organic chemistry.

For Nucleophilic Aromatic Substitution (SNAr) , the mechanism is a well-established addition-elimination pathway. youtube.com

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate (Meisenheimer complex). The negative charge is stabilized by resonance, particularly by the electron-withdrawing pyridine nitrogen. This step is typically the slow, rate-determining step of the reaction. researchgate.net

Elimination: The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the substituted product.

For Electrophilic Aromatic Substitution (EAS) , the mechanism involves the attack of the aromatic π-system on a strong electrophile. masterorganicchemistry.com

Formation of Electrophile: A Lewis acid catalyst activates the electrophile (e.g., AlCl₃ reacting with Cl₂). masterorganicchemistry.com

Nucleophilic Attack: The π-electrons of the pyridine ring attack the activated electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon that was attacked, restoring the aromaticity of the ring.

Recent advancements have also explored photoinduced palladium catalysis, which operates through a different mechanistic manifold. Under blue LED irradiation, excited-state palladium complexes are generated, which can accelerate key steps like oxidative addition while suppressing unwanted side reactions. evitachem.com

Derivatization Strategies and Synthetic Transformations

Amidation and Acylation of the Amino Moiety

The primary amino group at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic attack, readily undergoing acylation and amidation reactions. This transformation is fundamental for incorporating a variety of functional groups and building molecular complexity. A common strategy involves the reaction of 6-Chloro-5-ethylpyridin-2-amine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct.

A specific example of this is the formation of N-(6-chloro-5-ethylpyridin-2-yl)pivalamide. In this reaction, the aminopyridine is typically treated with pivaloyl chloride. The reaction proceeds as a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product. This transformation effectively caps (B75204) the amino group with a bulky tert-butyl group, which can alter the compound's steric and electronic properties and serve as a protecting group in subsequent synthetic steps.

Table 1: Example of Amidation Reaction

| Reactant | Reagent | Product |

|---|

Formation of Imine and Schiff Base Derivatives

The primary amino group of this compound can also participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically requires acid or base catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of these C=N double bonds extends the conjugation of the pyridine system and introduces a new point of functionalization. The resulting imine derivatives can be valuable intermediates themselves. For instance, the imine bond can be subsequently reduced to form a secondary amine, or it can act as a ligand for metal complexes. The specific aldehyde or ketone used in the reaction dictates the nature of the substituent attached to the imine nitrogen, allowing for a high degree of tunability in the final product's structure.

Metal-Catalyzed Coupling Reactions for Extended Functionalization

The chlorine atom at the C6 position is a key handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the pyridine core to other aromatic, heteroaromatic, or aliphatic fragments.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the chloro-substituent with an organoboron reagent (e.g., a boronic acid or ester). It is a highly versatile method for creating C-C bonds. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as Na₂CO₃ or K₃PO₄) can yield 6-aryl-5-ethylpyridin-2-amine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloro-substituent with a primary or secondary amine. This provides a direct route to more complex substituted aminopyridines, which are prevalent motifs in pharmacologically active compounds.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the C6-chloro position with a terminal alkyne, resulting in the formation of a 6-alkynyl-5-ethylpyridin-2-amine.

Table 2: Overview of Metal-Catalyzed Coupling Reactions

| Reaction Name | Reactant Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | C-C | Palladium |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

Site-Selective C-H Functionalization Methodologies

While classical cross-coupling relies on a pre-functionalized site like the chlorine atom, modern synthetic chemistry increasingly turns to direct C-H functionalization. This approach offers a more atom-economical and efficient way to modify the pyridine ring by directly converting a C-H bond into a C-C or C-heteroatom bond. For a substrate like this compound, the challenge lies in achieving site-selectivity (regioselectivity) among the available C-H bonds on the pyridine ring.

The directing ability of the existing substituents (amino and ethyl groups) plays a crucial role. The amino group, in particular, can act as a directing group in metal-catalyzed C-H activation reactions. For instance, palladium- or rhodium-catalyzed reactions can be used to selectively functionalize the C-H bond at the C3 position, which is ortho to the directing amino group. This allows for the introduction of aryl, alkyl, or other functional groups at a position not easily accessible through traditional methods.

Ring Transformation and Annulation Reactions Involving the Pyridine Core

More advanced synthetic strategies involve transformations that alter the pyridine ring itself or use it as a foundation to build fused heterocyclic systems (annulation). While less common than functional group interconversion, these reactions lead to significant structural changes and access to novel chemical space.

For example, the di-functional nature of this compound can be exploited to construct fused bicyclic systems. A reaction sequence might involve first functionalizing the amino group, followed by an intramolecular cyclization that engages the C-Cl bond or a nearby C-H bond. Annulation reactions can also be designed by reacting both the amino group and an adjacent ring position with a suitable bifunctional reagent, leading to the formation of fused pyrimidines, imidazoles, or other heterocyclic systems. These complex scaffolds are often sought after in drug discovery programs for their rigid conformations and potential for high-affinity binding to biological targets.

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For substituted pyridines, Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating these properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net A popular and effective functional for such studies is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, often paired with various basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com

DFT calculations on analogous aminopyridine systems are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For a molecule like 6-chloro-5-ethylpyridin-2-amine, DFT would be instrumental in understanding the influence of the chloro, ethyl, and amino substituents on the pyridine (B92270) ring's electron distribution and reactivity. Theoretical studies on similar compounds often employ DFT to predict various molecular parameters. nih.gov

Table 1: Representative Theoretical Parameters Calculated for a Substituted Pyridine using DFT

| Parameter | Typical Calculated Value |

| Total Energy | Varies (e.g., in Hartrees) |

| Dipole Moment | Varies (e.g., in Debye) |

| Rotational Constants | Varies (e.g., in GHz) |

Note: The values in this table are illustrative for a substituted pyridine and not specific to this compound, for which specific published data is not available.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations used to study molecular systems. researchgate.net While computationally more demanding than DFT for a given level of accuracy in many cases, they provide a foundational understanding of electronic structure without empirical parameterization. Studies on aminopyridines have utilized ab initio methods to complement DFT results, particularly for analyzing vibrational spectra and electronic properties. researchgate.netresearchgate.net These methods are crucial for obtaining a comprehensive theoretical picture of the molecule's behavior.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its properties and reactivity. Molecular geometry optimization is a computational process that seeks the lowest energy arrangement of atoms, corresponding to the most stable structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

Conformational analysis is particularly important for the ethyl group, which can rotate around the carbon-carbon single bond. Theoretical calculations can identify the most stable rotamer and the energy barriers between different conformations. The planarity of the pyridine ring and the orientation of the amino group relative to the ring are also key aspects explored through geometry optimization. researchgate.net

Table 2: Illustrative Optimized Geometrical Parameters for a Substituted Aminopyridine

| Bond/Angle/Dihedral | Representative Calculated Value |

| C-N (amino) bond length | ~1.36 - 1.41 Å |

| C-Cl bond length | ~1.74 Å |

| C-C-N bond angle (ring) | ~120° |

| H-N-H bond angle | ~115° |

| Dihedral angle (ring-amino) | ~0° or slightly twisted |

Note: These values are typical for substituted aminopyridines and are for illustrative purposes. Specific data for this compound is not available in the cited literature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors that help in understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com

For substituted aminopyridines, FMO analysis reveals how different functional groups influence the electron density distribution in these key orbitals. researchgate.netresearchgate.net In this compound, the electron-donating amino group and the electron-withdrawing chloro atom would significantly impact the energies and localizations of the HOMO and LUMO, thereby influencing its reactivity towards electrophiles and nucleophiles.

Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Aminopyridine

| Orbital | Typical Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These energy values are illustrative and representative of substituted aminopyridines. They are not specific to this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons. boisestate.edu Different colors on the MEP map indicate different values of the electrostatic potential, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as sites for electrophilic interaction. Conversely, the regions near the hydrogen atoms of the amino group and potentially the chloro substituent would exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. For substituted pyridines, NBO analysis reveals key insights into hyperconjugative interactions and the stabilization energy associated with electron delocalization.

In a theoretical study of the analogous compound 2-amino-5-chloropyridine (B124133), NBO analysis was performed using the B3LYP method with the 6-311++G(2d,2p) basis set. researchgate.net This analysis helps to understand the intramolecular charge transfer and the stability of the molecule. The analysis of donor-acceptor interactions within the molecule reveals significant stabilization energies arising from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

A summary of key NBO interactions and their second-order perturbation theory energies for a representative substituted pyridine is presented in the table below. While this data is for a related compound, similar interactions are expected to govern the electronic structure of this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C3-C4) | π(C5-N6) | 18.2 |

| LP(1) N7 | π(C1-C2) | 5.8 |

| LP(1) Cl8 | σ(C5-C4) | 0.5 |

Note: The data presented is based on computational studies of 2-amino-5-chloropyridine and serves as an illustrative example.

Dipole Moment Calculations

For this compound, the presence of electronegative chlorine and nitrogen atoms, along with the amino and ethyl groups, is expected to result in a significant molecular dipole moment. Theoretical calculations for the related 2-amino-5-chloropyridine molecule using the B3LYP/6-311++G(2d,2p) method yielded a calculated dipole moment of 2.75 Debye. researchgate.net The direction of the dipole moment vector would be influenced by the relative positions and electronic effects of the chloro, ethyl, and amino substituents on the pyridine ring. The ethyl group, being an electron-donating group, and the chloro and amino groups, with their complex electronic effects, would collectively determine the final dipole moment of this compound.

Vibrational Spectroscopy Predictions (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly Density Functional Theory (DFT), can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Theoretical vibrational analysis has been performed for 2-amino-5-chloropyridine using DFT calculations. nih.gov These calculations provide a set of predicted frequencies for the fundamental vibrational modes, which can be correlated with experimental FT-IR and FT-Raman data. The vibrational modes of this compound are expected to show similarities to those of 2-amino-5-chloropyridine, with additional modes corresponding to the vibrations of the ethyl group.

Key predicted vibrational modes for a substituted chloropyridine are summarized in the table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H stretching (asymmetric) | 3550 |

| N-H stretching (symmetric) | 3450 |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 2980-2850 |

| C=C/C=N stretching (ring) | 1600-1400 |

| N-H bending | 1620 |

| C-Cl stretching | 750 |

| Ring breathing mode | 850 |

Note: The data is based on computational studies of 2-amino-5-chloropyridine and serves as a predictive guide for this compound. nih.govresearchgate.net

The presence of the ethyl group in this compound would introduce characteristic C-H stretching vibrations in the 2980-2850 cm⁻¹ region, as well as bending vibrations at lower frequencies.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, providing valuable information for spectral assignment.

The predicted chemical shifts for the protons on the pyridine ring would be influenced by the combined electronic effects of the substituents. The proton ortho to the amino group is expected to be shielded, while the proton adjacent to the chlorine atom would be deshielded. Similarly, the ¹³C chemical shifts of the ring carbons will be affected by the substituents. The carbon bearing the chlorine atom is expected to have a significantly downfield chemical shift.

Topological Analyses for Chemical Structure Elucidation

Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for defining chemical bonds and atomic interactions. mdpi.com This analysis can be used to characterize the nature of covalent and non-covalent interactions within a molecule.

For this compound, a topological analysis would reveal the bond critical points (BCPs) for all covalent bonds, providing information about their strength and polarity through the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. Furthermore, this analysis can identify intramolecular hydrogen bonds, such as a potential interaction between the amino group and the nitrogen atom of the pyridine ring, which can influence the molecule's conformation and stability. The analysis of ring critical points (RCPs) within the pyridine ring would provide a quantitative measure of its aromaticity.

Computational Studies of Chemical Interactions (e.g., molecular modeling and docking)

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are crucial in drug discovery and design.

While specific docking studies for this compound are not reported, studies on related chloropyridine derivatives have demonstrated their potential to interact with biological targets. nih.govnih.gov For instance, various 2-chloropyridine (B119429) derivatives have been investigated as potential inhibitors of enzymes like telomerase. nih.govnih.gov

A molecular docking study of this compound would involve generating a 3D model of the molecule and "docking" it into the active site of a target protein. The scoring functions used in docking algorithms would then predict the binding affinity and the most favorable binding pose of the molecule. The amino group, the pyridine nitrogen, and the chlorine atom of this compound could all participate in hydrogen bonding or other non-covalent interactions with the amino acid residues of a protein's active site, which would be crucial for its biological activity.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Building Block in Heterocyclic Chemistry

6-Chloro-5-ethylpyridin-2-amine is a key building block in the construction of larger, more complex heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. This aminopyridine derivative has been utilized as an intermediate in the synthesis of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. google.com Its structure allows for further chemical modifications, enabling chemists to build upon its core and introduce new functionalities, which is a crucial aspect of developing new therapeutic agents.

Precursor for Advanced Organic Intermediates

As a precursor, this compound serves as a starting point for creating advanced organic intermediates. These intermediates are not the final product but are crucial stepping stones in a multi-step synthesis. A patent for CFTR modulators documents the synthesis and characterization of this compound, confirming its role as a precursor in the development of compounds aimed at treating or lessening the severity of diseases like cystic fibrosis, chronic obstructive pulmonary disease (COPD), and Sjogren's Syndrome. google.com The synthesis described in the patent yields the compound in a high state of purity, which is essential for its use in subsequent reaction steps. google.com

Utilization in Ligand Design for Organometallic Catalysis

While direct literature detailing the use of this compound in ligand design is limited, its core structure, 2-aminopyridine, is a well-established scaffold in organometallic chemistry. The nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino group can act as a bidentate chelating agent, binding to a metal center to form a stable complex. The presence of the chloro and ethyl groups on the pyridine ring can influence the electronic properties and steric hindrance of a potential ligand. These modifications can fine-tune the catalytic activity and selectivity of the resulting metal complex. Therefore, this compound represents a potential candidate for developing new ligands for various catalytic transformations.

Scaffold in the Synthesis of Complex Functional Molecules

The term "scaffold" refers to the core structure of a molecule upon which other chemical groups are built. This compound functions as a valuable scaffold for generating complex functional molecules. Its documented use in synthesizing CFTR modulators highlights this role, where the aminopyridine core is integrated into a larger, biologically active molecule. google.com The ability to use this compound as a foundational piece is critical in drug discovery, allowing for the systematic modification and optimization of a lead compound to improve its efficacy and properties. The diseases targeted by the complex molecules derived from this scaffold include a range of protein-folding disorders such as hereditary emphysema, Alzheimer's disease, and Parkinson's disease. google.com

Applications in Asymmetric Catalysis

Asymmetric catalysis is a field focused on creating chiral molecules, which is of paramount importance in the pharmaceutical industry. The compound this compound is itself achiral. However, it holds potential as a precursor for chiral ligands. The amine group can be functionalized with chiral auxiliaries or used as an anchor point to construct more elaborate chiral ligand systems. These new, chiral derivatives could then be complexed with transition metals to create catalysts for enantioselective reactions. While specific examples of its use in this context are not documented in the provided search results, the fundamental reactivity of the aminopyridine structure suggests a theoretical pathway for its application in developing new tools for asymmetric synthesis.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

| Alzheimer's disease |

| Chronic obstructive pulmonary disease (COPD) |

| Cystic fibrosis |

| Hereditary emphysema |

| Parkinson's disease |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Chloro-5-ethylpyridin-2-amine by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals include:

An ethyl group, which would appear as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, due to spin-spin coupling.

Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. These would likely appear as doublets.

A broad singlet corresponding to the two protons of the primary amine (-NH₂) group. The chemical shift of this peak can be variable and is often affected by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected:

Two signals for the aliphatic carbons of the ethyl group.

Five signals for the carbons of the pyridinyl core, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating amine and ethyl groups.

A complete assignment of all proton and carbon signals can be achieved using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| -CH₂-CH₃ | ~1.2 | ~14 | Triplet |

| -CH₂-CH₃ | ~2.5 | ~23 | Quartet |

| Pyridine C3-H | ~6.3 - 6.5 | ~108 | Doublet |

| Pyridine C4-H | ~7.2 - 7.4 | ~140 | Doublet |

| -NH₂ | Variable (broad) | - | Singlet (broad) |

| Pyridine C2-NH₂ | - | ~158 | - |

| Pyridine C3 | - | ~108 | - |

| Pyridine C4 | - | ~140 | - |

| Pyridine C5-Et | - | ~125 | - |

| Pyridine C6-Cl | - | ~148 | - |

Note: These are estimated values based on standard functional group ranges. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) (e.g., LC-MS, EI-MS, predicted collision cross section)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For this compound (C₇H₉ClN₂), the monoisotopic mass is 156.04543 Da. uni.lu A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl. This results in two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Predicted Collision Cross Section (CCS): The collision cross section is a measure of an ion's size and shape in the gas phase, providing an additional dimension of characterization. Predicted CCS values for various adducts of this compound have been calculated. uni.lu This data is valuable for ion mobility-mass spectrometry (IM-MS) analysis, which can help in the identification of the compound in complex mixtures. mdpi.com

Table 2: Predicted Mass Spectrometry and Collision Cross Section (CCS) Data

| Adduct Form | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

| [M]⁺ | 156.04488 | 130.2 |

| [M+H]⁺ | 157.05271 | 129.7 |

| [M+Na]⁺ | 179.03465 | 139.8 |

| [M+K]⁺ | 195.00859 | 135.8 |

| [M-H]⁻ | 155.03815 | 131.9 |

Source: Data predicted using CCSbase. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show distinct absorption bands:

N-H Stretching: The primary amine group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond vibration typically appears in the fingerprint region, generally between 600-800 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ethyl Group | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 |

| Ethyl Group | C-H Bend | 1375 - 1450 |

| Pyridine Ring | Ring Bending | Fingerprint Region |

| C-Cl Bond | C-Cl Stretch | 600 - 800 |

Elemental Analysis and Combustion Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values obtained from combustion analysis are compared against the theoretically calculated values from the molecular formula (C₇H₉ClN₂) to confirm the empirical formula and assess the sample's purity. A close correlation between the found and calculated values is a strong indicator of a pure substance.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 84.077 | 53.68 |

| Hydrogen | H | 1.008 | 9.072 | 5.79 |

| Chlorine | Cl | 35.453 | 35.453 | 22.64 |

| Nitrogen | N | 14.007 | 28.014 | 17.89 |

| Total | - | - | 156.616 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous data on:

The exact bond lengths and bond angles between all atoms.

The planarity of the pyridine ring.

The conformation of the ethyl group relative to the ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.

As of this writing, a search of publicly available crystallographic databases did not yield a reported crystal structure for this specific compound.

Chromatographic Purity and Separation Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of this compound. These techniques separate the compound from any impurities present in a sample.

A typical method would involve reversed-phase chromatography.

Stationary Phase: A C18 column is commonly used for compounds of this polarity.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is typical.

Detection: A UV detector set at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm) would be used.

In a successful analysis, the pure compound would appear as a single, sharp, and symmetrical peak. The purity is quantified by calculating the area of this peak as a percentage of the total area of all peaks in the chromatogram.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-ethylpyridin-2-amine derivatives?

Methodological Answer: The synthesis of pyridine derivatives like this compound can be optimized using palladium-catalyzed cross-coupling reactions. For example, Method B (Na₂CO₃, Pd(PPh₃)₄, DME:H₂O at 150°C for 1 h) has been employed for analogous compounds, achieving high yields with minimal byproducts . Key variables to optimize include catalyst loading (10 mol% Pd), solvent ratios (e.g., 10:1 DME:H₂O), and reaction temperature. Pre-purification of intermediates, such as 6-chloropyridine-2-amine, is critical to avoid halogen scrambling during ethylation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns on the pyridine ring. Chlorine and ethyl groups induce distinct splitting in aromatic proton signals.

- X-ray Crystallography: Single-crystal studies (e.g., R factor < 0.05) resolve steric effects of the ethyl substituent and chlorine positioning, as demonstrated for structurally similar pyrimidine derivatives .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for chlorine-containing species.

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

- Storage: Keep under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the chloro group.

- Solvent Compatibility: Avoid protic solvents (e.g., methanol) that may displace chlorine; use anhydrous DMF or THF for reactions .

- Handling: Employ glovebox techniques for air-sensitive steps, as tertiary amines in similar compounds are prone to oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?

Methodological Answer:

- Systematic Substitution: Introduce substituents (e.g., halogens, alkyl chains) at positions 4 and 6 to assess steric/electronic effects on bioactivity. For example, 6-Chloro-2-Aryl-imidazo[4,5-b]pyridine derivatives showed IC₅₀ values of ~240 μM in antiglycation assays, highlighting the impact of aryl groups .

- In Vitro Assays: Pair synthesis with biological screening (e.g., β-glucuronidase inhibition) and molecular docking to map binding interactions .

Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring.

- Virtual Reaction Screening: Tools like COMSOL Multiphysics simulate reaction pathways, optimizing catalyst selection (e.g., Pd vs. Ni) and solvent systems .

- Machine Learning (ML): Train models on existing pyridine reaction datasets to predict yields under varying conditions (temperature, solvent ratios) .

Q. How should researchers resolve contradictions in biological assay data for this compound derivatives?

Methodological Answer:

- Dose-Response Curves: Replicate assays across multiple concentrations to confirm IC₅₀ consistency. For example, compounds with similar IC₅₀ values (e.g., 240.10 vs. 240.30 μM) may differ in binding kinetics .

- Orthogonal Assays: Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity).

- Structural Analysis: Compare crystal structures or docking poses to identify subtle conformational differences impacting activity .

Q. What strategies are recommended for scaling up the synthesis of this compound?

Methodological Answer:

- Reactor Design: Use continuous-flow reactors to enhance heat/mass transfer, critical for exothermic steps like ethylation.

- Process Control: Implement in-line FTIR or HPLC monitoring to detect intermediates and adjust parameters in real time .

- Separation Optimization: Employ membrane technologies (e.g., nanofiltration) to isolate the product from unreacted starting materials .

Q. How can factorial design improve the optimization of reaction conditions for this compound derivatives?

Methodological Answer:

- Variable Screening: Use a 2 factorial design to test temperature (140–160°C), catalyst loading (5–15 mol%), and solvent polarity.

- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions (e.g., 150°C, 10 mol% Pd, DME:H₂O 10:1), as validated in analogous syntheses .

- Robustness Testing: Introduce deliberate perturbations (e.g., ±5°C) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.